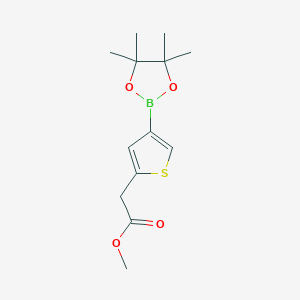
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophen-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is an organic compound that features a boron-containing dioxaborolane ring attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate typically involves the coupling of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the thiophene and the boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The boronic ester group can participate in cross-coupling reactions such as Suzuki-Miyaura, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran are typically used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its boron-containing structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, forming a carbon-carbon bond with an electrophilic partner. The thiophene ring can participate in π-π interactions and electron transfer processes, making it useful in materials science and electronic applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
- Methyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate
Uniqueness
Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate is unique due to the presence of both a thiophene ring and a boronic ester group. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications such as organic synthesis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C13H19BO4S |
|---|---|
Molecular Weight |
282.2 g/mol |
IUPAC Name |
methyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]acetate |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)9-6-10(19-8-9)7-11(15)16-5/h6,8H,7H2,1-5H3 |
InChI Key |
STLPDUSCNIETCV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















